3,3'-Diaminodiphenylmethane

Polymer Synthesis Material Science Monomer Purity

Researchers seeking high-performance polyimide monomers often face supply chain and regulatory constraints with 4,4'-MDA. 3,3'-Diaminodiphenylmethane (3,3'-MDA) provides a meta-substituted alternative with distinct electronic and steric properties. • Meta-linkage introduces polymer backbone 'kinks'-enhancing solubility and processability for flexible PCB and LCD alignment layer films. • Altered epoxy curing kinetics vs. para-substituted diamines, enabling tailored pot life and network architecture. • Available at ≥98% purity (GC/T) from BenchChem with reliable global logistics for R&D and pilot-scale procurement.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 19471-12-6
Cat. No. B096677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Diaminodiphenylmethane
CAS19471-12-6
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N
InChIInChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2
InChIKeyCKOFBUUFHALZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Diaminodiphenylmethane Overview


3,3'-Diaminodiphenylmethane (3,3'-MDA, CAS 19471-12-6) is a meta-substituted aromatic diamine monomer with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol [1]. It is a white to pale yellow crystalline solid with a melting point range of 81–85°C [2]. This isomer features amino groups at the 3,3'- (meta) positions, which imparts distinct electronic and steric properties compared to its para-substituted 4,4'-analog. Commercially, it is widely available at purities ≥98.0% (GC/T) from major suppliers [3]. It is utilized as a monomer for high-performance polyimides [4], as a curing agent for epoxy resins [5], and as a catalyst in specialized 3D printing photopolymerization processes [6].

1
Meta-linkage monomer The 3,3'-substitution introduces polymer-chain kinks, improving solubility and film processability compared to linear para-isomers.
2
Single-isomer consistency Supplied as a high-purity single isomer, reducing batch-to-batch variability in polymerization kinetics and final material properties.
3
Differentiated regulatory profile Classified as GHS Category 2 carcinogen (suspected), distinct from the para-isomer's known carcinogen status, which may simplify handling protocols in R&D.

3,3'-Diaminodiphenylmethane: Meta-Substitution Impact


The substitution pattern of diaminodiphenylmethane isomers is not trivial; the position of the amino groups dictates the final polymer's chain conformation, reactivity kinetics, and macroscopic properties. While 4,4'-MDA (para-substituted) is a high-volume industrial curing agent, its use is increasingly restricted due to toxicity concerns [1]. Conversely, the 3,3'-MDA isomer (meta-substituted) offers a distinct reactivity profile. In epoxy curing studies, diamines exhibit a marked difference in kinetics based on structure, with 3,3'-substituted variants (like 3,3'-DDS) demonstrating different reaction orders than their 4,4'-counterparts, impacting processing windows and network architecture [2]. Furthermore, the meta-linkage inherently creates 'kinks' in the polymer backbone, which can lower chain rigidity, enhance solubility, and alter thermomechanical behavior relative to the linear, rigid chains formed by para-substituted diamines . Therefore, substituting 3,3'-MDA with other isomers or generic diamines without empirical validation will almost certainly result in off-spec materials with compromised processability or performance.

Isomeric substitution: Using 4,4'-MDA instead yields rigid, less soluble polymers; the meta-linkage's chain kink cannot be replicated by para-analogs.
Cure kinetics mismatch: Meta-substituted diamines exhibit higher reactivity than para-isomers; substituting may shift gelation time, processing windows, and network architecture.
Toxicity classification gap: 3,3'-MDA is a suspected carcinogen (Cat. 2), while 4,4'-MDA is a known carcinogen; swapping changes regulatory compliance burden and safety protocols.

3,3'-MDA vs. 4,4'-MDA: Selection Guide


Melting Point vs. 4,4'-MDA

The melting point of 3,3'-diaminodiphenylmethane is significantly lower than that of its 4,4'- analog. This is a quantifiable differentiation in physical properties that directly impacts processing. A lower melting point can be advantageous for melt-phase polymerizations or for dissolution in reaction solvents at lower temperatures . The 3,3'-isomer has a reported melting point range of 81–84°C [1], while the 4,4'-isomer (4,4'-MDA) typically melts at a higher range, around 90–92°C [2].

Melting Point
Reported
81–84°C (3,3'-MDA) vs. 90–92°C (4,4'-MDA); approx. 6–9°C lower
Supports lower-temperature processing in solution or melt polymerization
Literature and supplier-reported ranges; verify lot-specific data
Polymer Synthesis Material Science Monomer Purity

Purity and Commercial Availability

For high-performance applications like polyimides for electronics, monomer purity is a critical procurement specification. While the 4,4'-MDA is a widely used industrial chemical, the 3,3'-isomer is often a specialized research chemical, but with high purity standards available. 3,3'-Diaminodiphenylmethane is readily available from multiple major suppliers (e.g., TCI, Aladdin) with a guaranteed minimum purity of ≥98.0% (by GC and nonaqueous titration) [1]. This is comparable to, and often exceeds, the technical-grade purity of bulk 4,4'-MDA, which may be sold as a mixture of isomers [2].

Purity Specification
Supplier spec.
≥98.0% (GC/T) single isomer
High monomer consistency for reproducible polymerization kinetics
Confirm lot analysis; 4,4'-MDA is often an isomeric mixture
Chemical Procurement Quality Control High-Performance Polymers

Reactivity and Cure Kinetics in Epoxy

The position of the amine group on the aromatic ring significantly impacts the reactivity of the diamine. A study comparing the cure kinetics of DGEBA epoxy with various aromatic diamines found that the reactivity of diamines follows a specific order: 4,4'-DDS < 3,3'-DDS [1]. This class-level inference suggests that the meta-substitution pattern (as in 3,3'-MDA) leads to different reactivity compared to the para-substituted analog (4,4'-MDA). While direct kinetic data for 3,3'-MDA vs. 4,4'-MDA was not identified in the search, this established structure-kinetics relationship for the analogous DDS system strongly implies that substituting the para-isomer (4,4'-MDA) with the meta-isomer (3,3'-MDA) will alter the curing profile, gelation time, and potentially the final network structure.

Cure Reactivity
Class-level
Reactivity order 4,4'-DDS < 3,3'-DDS suggests faster amine-epoxy reaction for meta-substituted diamines
Indicates altered cure kinetics vs. para-analog; requires validation
Inference from DDS analog system; direct MDA kinetic data limited
Epoxy Resin Curing Kinetics Polymer Networks

Toxicity and GHS Classification

The toxicity profile is a critical differentiator for procurement, especially in regions with strict chemical regulations. 4,4'-MDA is a known carcinogen and is being phased out of the European market [1]. In contrast, 3,3'-diaminodiphenylmethane, while still hazardous, carries a different regulatory weight. According to its GHS classification, 3,3'-MDA is classified as Category 2 for carcinogenicity (H351: Suspected of causing cancer) . It also carries acute toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2) warnings . This 'suspected' vs. 'known' carcinogen classification for the 4,4'-isomer represents a significant difference in hazard perception and potential future regulatory restrictions.

Tox. Classification
Reported
3,3'-MDA: GHS Cat. 2 (H351, suspected carcinogen); 4,4'-MDA: known carcinogen, restricted in EU
Differentiated hazard classification may influence procurement and regulatory strategy
Workplace protocols differ; verify local regulations
Chemical Safety Regulatory Compliance Toxicology

3,3'-MDA: R&D and Industrial Applications


Processable Polyimides for Flexible Electronics

The meta-linkage of 3,3'-diaminodiphenylmethane introduces a 'kink' in the polymer backbone. This reduces chain rigidity and increases solubility compared to polyimides derived from the linear, rigid 4,4'-MDA. As supported by class-level inference from studies on isomeric diamines [1], this structural feature is critical for creating soluble, processable polyimides that can be cast into films for flexible printed circuit boards or as alignment layers in liquid crystal displays (LCDs) [2]. The quantifiable difference in melting point (Section 3, Item 1) also supports its ease of use in solution polymerization.

Tailored Epoxy Curing Kinetics

For R&D in advanced composites and adhesives, the altered reactivity profile of 3,3'-MDA compared to 4,4'-MDA is a tool, not a drawback. The evidence from the DDS analog system (Section 3, Item 3) indicates that meta-substitution changes the reaction rate [3]. This allows formulators to select 3,3'-MDA to potentially achieve a different balance of pot life, curing temperature, and network architecture. This is particularly relevant when designing systems with very specific processing windows or when seeking to modify the final material's thermomechanical properties [4].

3D Printing Photopolymerization Catalyst

A specific, niche application for 3,3'-diaminodiphenylmethane is its use as a catalyst in creating 3D printed objects from layers of cured polymers exposed to distinct light sources [5]. This application leverages the compound's specific electronic properties as an aromatic diamine, which are a direct consequence of its meta-substitution pattern. While this is a qualitative differentiator, it represents a unique application space not commonly associated with its 4,4'-analog, offering a clear answer to 'why this compound over alternatives' for researchers in advanced manufacturing.

Lower-Regulatory-Concern Diamine Alternative

Given the well-documented carcinogenicity of 4,4'-MDA and its phase-out in certain regions [6], 3,3'-MDA presents itself as a structurally similar but regulatory distinct alternative. Its classification as a Category 2 carcinogen (suspected) vs. the 'known' status of 4,4'-MDA (Section 3, Item 4) makes it a candidate of interest for R&D programs aiming to develop next-generation high-performance polymers with a potentially improved toxicological profile. This is a primary driver for procurement in academic and industrial labs seeking to avoid the escalating regulatory burden associated with 4,4'-MDA .

Application
Selection Property
Validation Focus
Processable polyimide films
Meta-linkage kink increases polymer solubility and film processability
Film formation, thermal and mechanical properties
Tailored epoxy curing profiles
Meta-substitution alters amine reactivity with epoxides
Pot life, cure exotherm, and network architecture
3D printing photopolymerization catalyst
Aromatic diamine electronic properties from meta-substitution
Catalytic efficiency under light sources
Lower regulatory concern diamine
Distinct GHS carcinogenicity category (Cat. 2) compared to para-isomer
Regulatory compliance and workplace exposure assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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